6,7-Dihydroxyswainsonine

Glycobiology Enzymology Structure-Activity Relationship

6,7-Dihydroxyswainsonine is a defined indolizidine alkaloid reference standard with unique C6/C7 hydroxylation. Its 20- to 100-fold reduced α-mannosidase II potency (vs. swainsonine) makes it an indispensable negative control for glycoprotein processing studies and a precise tool for structure-activity relationship (SAR) investigations. Ideal for pharmaceutical QC/QA method development, this compound enables graded inhibition experiments unattainable with potent inhibitors. Source a fully characterized, off-white crystalline solid with reliable purity to drive your research forward.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 144367-16-8
Cat. No. B043681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxyswainsonine
CAS144367-16-8
Synonyms(1S,2R,6R,7R,8S,8aS)-Octahydro-1,2,6,7,8-indolizinepentol; 
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(C2N1CC(C(C2O)O)O)O)O
InChIInChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1
InChIKeyKSWHMQGAWBUNLD-RDULZCEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroxyswainsonine (CAS 144367-16-8) – Product Profile & Key Differentiators


6,7-Dihydroxyswainsonine (CAS 144367-16-8) is a fully characterized indolizidine alkaloid and a hydroxylated analogue of the potent α-mannosidase inhibitor Swainsonine [1]. With a molecular formula of C8H15NO5 and a molecular weight of 205.21 g/mol, this compound is an off-white to light brown crystalline solid with a melting point of >150°C (dec.) [2]. It serves as a critical reference standard and a valuable research tool for studying glycoprotein processing, enzyme inhibition, and the structure-activity relationships of glycosidase inhibitors .

6,7-Dihydroxyswainsonine (CAS 144367-16-8) – Why Generic Substitution of In-Class Compounds Fails


The indolizidine alkaloid class of glycosidase inhibitors, including Swainsonine and Castanospermine, exhibits diverse and highly specific biological activities determined by their precise hydroxylation patterns [1]. Generic substitution among these compounds is scientifically unsound due to their distinct enzyme inhibition profiles and target specificities. For instance, Swainsonine is a potent nanomolar inhibitor of α-mannosidase II (IC50 = 0.2 μM), while Castanospermine primarily inhibits α-glucosidase I and intestinal disaccharidases, leading to entirely different biological effects and toxicological profiles [2] [3]. 6,7-Dihydroxyswainsonine possesses a unique hydroxylation pattern at the C6 and C7 positions, which directly dictates its specific, and quantitatively distinct, inhibitory properties relative to its analogs [4].

6,7-Dihydroxyswainsonine (CAS 144367-16-8) – Product-Specific Quantitative Evidence Guide


6,7-Dihydroxyswainsonine Exhibits a Precisely Defined, 20- to 100-Fold Reduction in α-Mannosidase Inhibitory Potency Relative to Swainsonine

6,7-Dihydroxyswainsonine inhibits α-mannosidase with 20- to 100-fold less activity compared to its parent compound, Swainsonine [1]. This quantitative difference is a direct consequence of the additional hydroxyl groups at the C6 and C7 positions .

Glycobiology Enzymology Structure-Activity Relationship

Distinct Physicochemical Properties of 6,7-Dihydroxyswainsonine Enable Differentiated Handling and Experimental Utility

6,7-Dihydroxyswainsonine exhibits a melting point of >150°C (dec.) and is soluble in methanol and water [1] . In contrast, Swainsonine has a melting point of 143-145°C .

Analytical Chemistry Sample Preparation Solubility

6,7-Dihydroxyswainsonine Serves as a Definitive Negative Control for α-Mannosidase-Dependent Glycoprotein Processing Studies

Due to its 20- to 100-fold lower activity against α-mannosidase compared to Swainsonine, 6,7-Dihydroxyswainsonine is specifically indicated for use as a negative control or for establishing baseline levels of enzyme inhibition in glycoprotein processing assays [1] . Its reduced potency ensures that any observed biological effect is directly attributable to the potent inhibition by Swainsonine and not a general class effect.

Cell Biology Glycosylation Negative Control

6,7-Dihydroxyswainsonine (CAS 144367-16-8) – Best Research and Industrial Application Scenarios


Negative Control in Glycoprotein Processing and Cell Signaling Studies

Researchers investigating the role of α-mannosidase in N-linked glycosylation can utilize 6,7-Dihydroxyswainsonine as an essential negative control. Its 20- to 100-fold lower inhibitory activity compared to Swainsonine allows for the validation that any observed phenotypic changes are specifically due to potent enzyme inhibition rather than a general cellular stress response [1] .

Structure-Activity Relationship (SAR) Studies for Glycosidase Inhibitor Development

Medicinal chemists and chemical biologists can use 6,7-Dihydroxyswainsonine to probe the structural determinants of α-mannosidase inhibition. The quantitative reduction in potency resulting from the addition of hydroxyl groups at the C6 and C7 positions provides a key data point for computational modeling and the rational design of next-generation inhibitors with tailored affinities and selectivities [1] [2].

Analytical Reference Standard for Method Development and Quality Control

In analytical chemistry and pharmaceutical QC/QA, 6,7-Dihydroxyswainsonine serves as a fully characterized reference standard . Its distinct physicochemical properties, including a specific melting point (>150°C dec.) and solubility profile, make it suitable for developing and validating HPLC, LC-MS, or other analytical methods to detect and quantify related impurities or metabolites in drug substance batches [3].

Tool for Controlled Studies of Golgi α-Mannosidase II Function

For investigations into the specific role of Golgi α-mannosidase II in cancer metastasis or lysosomal storage disorders, 6,7-Dihydroxyswainsonine can be used at concentrations that achieve a defined, partial inhibition of the enzyme. This approach allows researchers to study the graded effects of enzyme inhibition on cellular phenotypes, which is not possible with the near-complete blockade caused by potent inhibitors like Swainsonine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydroxyswainsonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.